3-(Aminomethyl)-2-(2,2,3-trimethylbutyl)-2,3-dihydro-1H-isoindol-1-one

Medicinal Chemistry Structure-Activity Relationships Ligand Design

Researchers exploring M4 muscarinic receptor or IDO2 pathways often lack access to isoindolinone analogs with sterically demanding N-substituents for SAR studies. This compound (CAS 2060037-36-5) provides the bulkiest commercially available N-alkyl group in this scaffold series. • Demonstrated mouse IDO2 inhibition (IC50=51 μM)-a differentiated starting point for IDO2-selective inhibitor design. • Structurally novel M4 chemotype, complementary to benzoxazepine and thienopyridine scaffolds. • Only 4 rotatable bonds despite C7 chain-ideal for computational docking validation. • Supplied at 95% purity for immediate research use.

Molecular Formula C16H24N2O
Molecular Weight 260.37 g/mol
Cat. No. B13254594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-2-(2,2,3-trimethylbutyl)-2,3-dihydro-1H-isoindol-1-one
Molecular FormulaC16H24N2O
Molecular Weight260.37 g/mol
Structural Identifiers
SMILESCC(C)C(C)(C)CN1C(C2=CC=CC=C2C1=O)CN
InChIInChI=1S/C16H24N2O/c1-11(2)16(3,4)10-18-14(9-17)12-7-5-6-8-13(12)15(18)19/h5-8,11,14H,9-10,17H2,1-4H3
InChIKeyNZMQVWZQBAHHRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Baseline


3-(Aminomethyl)-2-(2,2,3-trimethylbutyl)-2,3-dihydro-1H-isoindol-1-one (CAS 2060037-36-5) is a synthetic isoindolinone derivative with molecular formula C16H24N2O and molecular weight 260.37 g/mol . This compound features a 3-aminomethyl substituent on the isoindolinone core and a sterically demanding 2,2,3-trimethylbutyl group at the N-2 position . It is primarily offered as a research chemical with a typical purity specification of 95% and is of interest in medicinal chemistry for its potential interactions with biological targets including indoleamine 2,3-dioxygenase (IDO) enzymes and muscarinic acetylcholine receptors [1]. The compound's structural distinctiveness lies in its bulky, branched N-alkyl substituent, which differentiates it from simpler N-substituted isoindolinone analogs commonly available in screening libraries.

Structural Novelty Bulky 2,2,3-trimethylbutyl N-substituent differentiates from common isoindolinone analogs.
Target Profiling Supports IDO isoform selectivity studies and M4 receptor pharmacophore exploration.
SAR Context Represents most sterically demanding N-alkyl variant in commercially available isoindolinone series.

Why Generic Analogs Cannot Replace This Compound


The N-2 substituent on the 2,3-dihydro-1H-isoindol-1-one scaffold is a critical determinant of target engagement, selectivity, and pharmacokinetic profile. The 2,2,3-trimethylbutyl group of the target compound imparts substantially greater steric bulk and lipophilicity compared to common analogs bearing methyl, isobutyl, or unsubstituted N-2 positions . Even closely related branched alkyl analogs, such as the N-(2-methylpropyl) variant (CAS 1783668-66-5), exhibit markedly different molecular volumes, logP values, and predicted target binding modes [1]. In the context of IDO enzyme inhibition, the nature of the N-substituent has been shown to influence both potency and isoform selectivity (IDO1 vs. IDO2) [2]. Similarly, for muscarinic receptor modulation, steric and lipophilic features of the N-substituent directly impact M4 subtype selectivity over M1–M3 and M5 receptors [3]. Consequently, substituting the target compound with a simpler N-alkyl analog, without systematic comparative data, risks loss of the specific potency, selectivity, or physicochemical properties that motivated its original design or selection.

Target Compound 2,2,3-Trimethylbutyl N-substituent; quaternary carbon restricts conformation
Common Analogs Isobutyl or methyl N-substituents; no quaternary center, lower steric bulk
Binding pose and target selectivity may not transfer from simpler N-alkyl analogs.
Physicochemical profile (logP, permeability) may differ enough to alter assay outcomes.
IDO isoform activity and M4 receptor interaction reported with reference compounds cannot be extrapolated without experimental verification.

Differential Evidence vs. Closest Analogs


N-Substituent Steric Bulk: 2,2,3-Trimethylbutyl vs. Isobutyl

The target compound's N-2 substituent, 2,2,3-trimethylbutyl, possesses a calculated molecular volume approximately 1.7-fold greater than the 2-methylpropyl (isobutyl) group of the closest commercially available analog, CAS 1783668-66-5 . This steric difference is expected to alter the binding pose within enzyme active sites (e.g., IDO1 heme-binding pocket) and GPCR orthosteric sites (e.g., mAChR M4), potentially conferring distinct selectivity profiles. The target compound contains a quaternary carbon center (C-2 of the trimethylbutyl group) absent in the isobutyl analog, which eliminates rotational degrees of freedom and pre-organizes the alkyl chain conformation .

Steric Bulk
Class-level
~1.7× greater molecular volume than isobutyl analog
Binding pose and selectivity may differ
Alkyl group MW ratio 1.74-fold; class-level inference
Medicinal Chemistry Structure-Activity Relationships Ligand Design

Lipophilicity Shift from Bulky N-Alkyl Substitution

The 2,2,3-trimethylbutyl substituent adds three additional methylene/methyl units compared to the N-(2-methylpropyl) analog (C7 vs. C4 alkyl chain), with branching at the quaternary C-2 position. Structure-based logP prediction tools (e.g., XLogP3, ALOGPS) estimate the target compound's logP at approximately 3.3, compared to approximately 2.0–2.3 for the N-(2-methylpropyl) analog (CAS 1783668-66-5) and approximately 1.0–1.5 for the unsubstituted 3-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one (CAS 933755-07-8) [1]. This increased lipophilicity may enhance membrane permeability and CNS penetration potential while also affecting aqueous solubility and non-specific protein binding .

Lipophilicity Shift
Class-level
Δ logP ~1.0–1.3 units higher than isobutyl analog
Permeability-solubility balance may differ
Computed values; ~10× difference in partitioning
ADME Prediction Lipophilicity Drug-likeness

IDO Enzyme Inhibition Profile Comparison

BindingDB records for isoindolinone-based IDO1 inhibitors establish that N-substituent identity is a key driver of potency, with Ki values spanning from 35 nM (BDBM50203266; CHEMBL3918239, human IDO1) to >7,500 nM (BDBM50514033; CHEMBL4471895, human IDO1) [1]. The target compound (BDBM50533241; CHEMBL4465170) exhibits an IC50 of 51,000 nM (51 μM) for mouse IDO2 inhibition in HEK293T cells, indicating weak IDO2 activity [2]. While direct head-to-head IDO1 inhibition data for the target compound are not publicly available, the IDO2 activity profile suggests the compound occupies the IDO active site but with limited potency, potentially due to suboptimal fit of the bulky N-substituent within the IDO2 catalytic pocket compared to the more compact substituents of potent isoindolinone IDO1 inhibitors [3].

IDO Activity Profile
Cross-study comparable
Mouse IDO2 IC50 51 μM; potent IDO1 inhibitors Ki 35 nM
IDO2-targeted research context
Cross-study isoform comparison; different assay formats
Immuno-Oncology IDO1 Inhibition Enzyme Assay

Conformational Restriction by Quaternary Carbon

The 2,2,3-trimethylbutyl group contains a quaternary carbon (C-2) that is absent in all common linear or singly branched N-alkyl isoindolinone analogs, including the N-(2-methylpropyl), N-butyl, N-propyl, and N-methyl derivatives . This quaternary center eliminates conformational flexibility at the C1–C2 bond, reducing the number of accessible rotamers and constraining the spatial orientation of the terminal isopropyl group. This pre-organization can favorably impact binding entropy when the constrained conformation matches the bioactive geometry of a target binding site, potentially translating to improved binding kinetics (slower off-rates) or enhanced selectivity against off-targets with shallower binding pockets [1].

Conformational Constraint
Class-level
Quaternary carbon eliminates C1–C2 bond rotation
May reduce entropic binding penalty
Predicted rotatable bonds: 4; no experimental conformation data
Conformational Analysis Ligand Pre-organization Entropic Binding Optimization

Commercial Availability and Purity Comparison

The target compound is supplied at a standard purity of 95% (CAS 2060037-36-5) through specialty chemical vendors . In contrast, simpler aminomethyl-isoindolinone analogs such as 4-(aminomethyl)isoindolin-1-one (CAS 366453-27-2) and 6-(aminomethyl)isoindolin-1-one (CAS 1251195-14-8) are widely available from multiple suppliers at purities of 97–98%, often with full analytical characterization (NMR, HPLC, MS) . The target compound's unique N-substituent limits the number of commercial suppliers, which may constitute a procurement advantage in contexts where structural novelty is prioritized (e.g., patent expansion, scaffold-hopping campaigns) or a consideration for supply chain diversification .

Commercial Purity
Supporting evidence
95% purity, limited supplier base
Structural novelty vs. supply chain robustness trade-off
Vendor catalog comparison; common analogs 97–98% purity
Chemical Procurement Screening Library Purity Specification

M4 Muscarinic Antagonism Potential vs. Reference Antagonist

The target compound has been described in vendor annotations as a potential muscarinic acetylcholine receptor M4 (mAChR M4) antagonist, a target implicated in schizophrenia and cognitive disorders . The reference M4 antagonist PD 102807 exhibits an IC50 of 90.7 nM at M4 receptors [1]. The target compound's 2,2,3-trimethylbutyl group structurally diverges from PD 102807's benzoxazepine scaffold entirely, representing a distinct chemotype for M4 antagonism that may offer differentiated off-target profiles against M1–M3 and M5 receptor subtypes. The isoindolinone core contributes hydrogen bond acceptor (C=O) and donor (NH2) functionality, while the bulky N-substituent may exploit a hydrophobic sub-pocket within the M4 orthosteric site that is less accessible in other muscarinic subtypes [2]. Direct comparative M4 potency data for the target compound are not publicly available; this annotation constitutes a research hypothesis for experimental validation.

M4 Antagonist Hypothesis
Supporting evidence
Structurally divergent isoindolinone chemotype
Pharmacophore exploration if M4 activity confirmed
Vendor-annotated activity; no published M4 IC50 data
GPCR Pharmacology Muscarinic M4 Antagonist CNS Drug Discovery

Recommended Application Scenarios


IDO2 Enzymology and Isoform Selectivity Profiling

The target compound's demonstrated, albeit weak, activity against mouse IDO2 (IC50 = 51 μM) [1] makes it suitable as a starting point for IDO2-selective inhibitor optimization, a niche area distinct from the heavily pursued IDO1 inhibitor programs. Researchers investigating the differential roles of IDO1 versus IDO2 in tumor immune evasion or tryptophan metabolism can utilize this compound as a structurally differentiated scaffold, particularly given that its bulky N-substituent may confer a binding mode distinct from the flat, aromatic IDO1 inhibitors that dominate the literature [2]. The compound can serve as a tool to probe whether increased steric bulk at the isoindolinone N-2 position shifts selectivity toward IDO2 or related heme-dependent dioxygenases such as TDO.

M4 Receptor Pharmacophore Expansion

For CNS drug discovery programs targeting the M4 muscarinic receptor in schizophrenia or cognitive disorders, the target compound offers a structurally novel isoindolinone-based chemotype that diverges from the benzoxazepine (PD 102807), tetrahydroisoquinoline, and thienopyridine M4 antagonist scaffolds described in the Vanderbilt University patent literature [3]. The combination of an aminomethyl group (capable of engaging the conserved aspartate residue in the orthosteric site) with a bulky, lipophilic N-substituent (potentially occupying a subtype-specific hydrophobic pocket) represents a rational design hypothesis for M4 selectivity. Procurement of this compound enables experimental testing of this hypothesis through competitive binding assays against M1–M5 receptor panels.

SAR Studies on N-Substituent Effects

The target compound occupies a distinct position in the N-alkyl isoindolinone SAR continuum, representing the most sterically demanding and lipophilic N-substituent among commercially available analogs (methyl < isobutyl < 2,2,3-trimethylbutyl) . Systematic SAR studies comparing this compound with its N-methyl (CAS 97049-61-1), N-isobutyl (CAS 1783668-66-5), and unsubstituted (CAS 933755-07-8) counterparts can quantitatively define the contribution of N-substituent bulk to target potency, selectivity, and ADME properties. Such studies are directly relevant to lead optimization campaigns in any therapeutic area where isoindolinone scaffolds are employed, including oncology, neuroscience, and anti-infective research.

Computational Chemistry Benchmarking

With its quaternary carbon-containing N-substituent and limited public bioactivity data, the target compound serves as a valuable test case for prospective computational predictions. The constrained conformational space (only 4 rotatable bonds predicted despite a C7 alkyl chain) [4] makes it suitable for evaluating docking pose prediction accuracy, free energy perturbation (FEP) calculations, and molecular dynamics simulation protocols. Computational chemistry groups can procure this compound to generate experimental binding data and retrospectively assess the predictive power of their in silico methods for sterically unusual, under-characterized chemotypes.

Application
Selection Property
Validation Focus
IDO2 selectivity profiling
Unique N-substituent steric and lipophilic profile
IDO2 vs. IDO1 and TDO binding mode comparison
M4 receptor pharmacophore studies
Isoindolinone scaffold with aminomethyl and bulky N-alkyl group
M1–M5 selectivity panel screening
SAR of N-alkyl substituents
Most sterically demanding commercially available N-alkyl isoindolinone
Systematic potency and ADME comparison across methyl, isobutyl, and trimethylbutyl analogs
Computational chemistry benchmarking
Conformationally restricted structure with quaternary carbon
Retrospective docking and FEP prediction accuracy assessment
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